1-Chloro-2-methyl-4-(sulfinylamino)benzene
Overview
Description
1-Chloro-2-methyl-4-(sulfinylamino)benzene is an organic compound with the molecular formula C7H6ClNOS It is characterized by the presence of a chlorine atom, a methyl group, and a sulfinylamino group attached to a benzene ring
Preparation Methods
The synthesis of 1-Chloro-2-methyl-4-(sulfinylamino)benzene can be achieved through several synthetic routes. One common method involves the reaction of 1-chloro-2-methylbenzene with sulfinylamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. These methods often employ advanced techniques such as continuous flow reactors and automated process control to ensure consistent quality and efficiency .
Chemical Reactions Analysis
1-Chloro-2-methyl-4-(sulfinylamino)benzene undergoes various chemical reactions, including:
Oxidation: The sulfinylamino group can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the sulfinylamino group can yield corresponding amines, typically using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amines .
Scientific Research Applications
1-Chloro-2-methyl-4-(sulfinylamino)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-Chloro-2-methyl-4-(sulfinylamino)benzene involves its interaction with specific molecular targets and pathways. The sulfinylamino group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Chloro-2-methyl-4-(sulfinylamino)benzene can be compared with other similar compounds, such as:
1-Chloro-2-methyl-4-nitrobenzene: This compound has a nitro group instead of a sulfinylamino group, leading to different chemical properties and reactivity.
1-Chloro-2-methyl-4-aminobenzene: The presence of an amino group instead of a sulfinylamino group results in different biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis, while its potential biological activities open up new avenues for pharmaceutical and biomedical applications.
Properties
IUPAC Name |
1-chloro-2-methyl-4-(sulfinylamino)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNOS/c1-5-4-6(9-11-10)2-3-7(5)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYRCOJNDBEPBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=S=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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